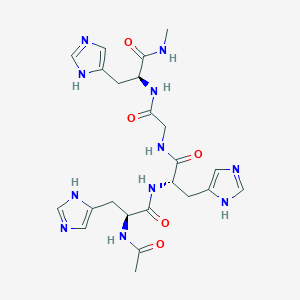

Ac-His-His-Gly-His-NHMe

Vue d'ensemble

Description

Ac-His-His-Gly-His-NHMe: is a peptide-like compound composed of a sequence of amino acids: acetylhistidine, histidine, glycine, histidine , and N-methylamide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ac-His-His-Gly-His-NHMe typically involves solid-phase peptide synthesis (SPPS) techniques. The process starts with the attachment of the first amino acid (acetylhistidine) to a resin, followed by sequential addition of histidine, glycine, and another histidine residue

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to ensure precision and efficiency. The process is optimized to minimize impurities and maximize yield.

Analyse Des Réactions Chimiques

Ac-His-His-Gly-His-NHMe: can undergo various chemical reactions, including:

Oxidation: : The histidine residues can be oxidized to form histamine derivatives.

Reduction: : The compound can be reduced to remove double bonds or other oxidized functional groups.

Substitution: : The amino groups in histidine can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: : Reducing agents like sodium borohydride are often used.

Substitution: : Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed

Oxidation: : Histamine derivatives.

Reduction: : Reduced forms of the compound.

Substitution: : Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Ac-His-His-Gly-His-NHMe: has several applications in scientific research:

Chemistry: : Used as a model compound to study peptide interactions and stability.

Biology: : Investigated for its role in biological systems, particularly in enzyme inhibition.

Medicine: : Potential therapeutic applications in drug design and development.

Industry: : Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which Ac-His-His-Gly-His-NHMe exerts its effects involves binding to specific molecular targets and pathways. The histidine residues can interact with enzymes and receptors, influencing biological processes. The N-methylamide group enhances the compound's stability and binding affinity.

Comparaison Avec Des Composés Similaires

Ac-His-His-Gly-His-NHMe: is unique due to its specific sequence of amino acids and the presence of the N-methylamide group. Similar compounds include other peptide-like molecules with variations in amino acid sequences and functional groups. These compounds may have different binding affinities and biological activities.

List of Similar Compounds

Ac-His-Gly-His-NHMe

His-His-Gly-His-NHMe

Ac-His-His-His-NHMe

His-His-His-Gly-NHMe

Activité Biologique

Ac-His-His-Gly-His-NHMe, a synthetic peptide, features a sequence composed of acylated histidine and glycine residues, terminated with an N-methylamide group. This structure is significant in biochemistry due to the unique properties of histidine residues, which are known for their roles in enzyme catalysis and metal ion coordination. The glycine residue adds flexibility, while the N-methylamide enhances stability and solubility, making this compound a candidate for various biochemical applications.

The biological activity of this compound is primarily attributed to its histidine content. Histidine residues can act as proton donors or acceptors, facilitating enzyme reactions and protein interactions. This compound may enhance enzyme stability and promote protein-protein interactions, which are crucial in numerous biological processes. Additionally, its capacity to form complexes with metal ions opens avenues for applications in biosensors and catalytic systems.

Interaction with Metal Ions

Studies have shown that peptides rich in histidine can effectively coordinate with divalent metal ions. This interaction is vital for understanding the biological roles of such peptides and their potential therapeutic applications. The dual histidine content in this compound provides enhanced coordination capabilities compared to other similar compounds, allowing it to serve specific roles in biochemical applications requiring precise metal ion interactions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Ac-Gly-Gly-N-methylamide | A dipeptide with two glycine residues | Simplicity; lacks histidine's metal-binding ability |

| Ac-His-Ala-N-methylamide | Contains alanine instead of glycine | Variability in hydrophobicity |

| Ac-His-His-N-methylamide | Similar histidine-rich structure | Enhanced coordination properties |

| Ac-Gly-His-N-methylamide | Combines glycine and histidine | Flexibility from glycine; potential for acylation |

This table highlights how this compound stands out due to its dual histidine content, which enhances its coordination capabilities compared to other compounds.

Enzyme Stability Enhancement

A study examined the effects of this compound on enzyme stability. The results indicated that this peptide could significantly increase the half-life of certain enzymes under stress conditions, suggesting its potential use as a stabilizing agent in pharmaceutical formulations.

Metal Ion Coordination

Research has focused on the coordination properties of this compound with various metal ions. One notable finding was its ability to form stable complexes with copper(II) ions, which could be leveraged for developing biosensors that detect metal ion concentrations in biological samples.

Therapeutic Applications

The peptide's ability to enhance protein interactions has been explored in therapeutic contexts. For instance, researchers have investigated its role in promoting the assembly of therapeutic proteins, which could lead to improved efficacy in drug delivery systems.

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[[2-[[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N11O5/c1-13(35)32-19(5-16-8-27-12-31-16)23(39)34-18(4-15-7-26-11-30-15)22(38)28-9-20(36)33-17(21(37)24-2)3-14-6-25-10-29-14/h6-8,10-12,17-19H,3-5,9H2,1-2H3,(H,24,37)(H,25,29)(H,26,30)(H,27,31)(H,28,38)(H,32,35)(H,33,36)(H,34,39)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGPEYUEWGFBD-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N11O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.